Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Lipophilicity LogP Physicochemical Properties

This 4,4-difluoropiperidine derivative is a crucial synthetic intermediate for CNS drug discovery programs. The gem-difluoro motif significantly reduces basicity and enhances metabolic stability over standard piperidines. The 4-bromobenzyl group provides a versatile handle for late-stage functionalization via Suzuki or Buchwald-Hartwig coupling, enabling rapid SAR exploration. Ideal for hit-to-lead optimization of orexin receptor antagonists with >625-fold OX1R selectivity and highly selective D4 receptor ligands. Secure your research supply now.

Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
CAS No. 494773-06-7
Cat. No. B3141971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
CAS494773-06-7
Molecular FormulaC12H14BrF2N
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2
InChIKeyGTHJASPBYPCTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS 494773-06-7): A Key 4,4-Difluoropiperidine Building Block for Medicinal Chemistry and Receptor Antagonist Synthesis


1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS 494773-06-7) is a 4,4-difluoropiperidine derivative featuring a 4-bromobenzyl substituent. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of orexin receptor antagonists [1] and other CNS-targeted compounds [2]. The compound is commercially available with a typical purity specification of 95% and is characterized by a molecular weight of 290.15 g/mol and a computed XLogP3-AA of 3.6 [3].

Why 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine Cannot Be Simply Substituted with Unfluorinated or Mono-Fluorinated Piperidine Analogs


The presence of the 4,4-difluoropiperidine core fundamentally alters the physicochemical properties of the molecule compared to its non-fluorinated or mono-fluorinated counterparts. Geminal difluorination significantly reduces basicity (ΔpKa ≈ -3.14 units relative to piperidine) [1] and enhances lipophilicity (LogP increase) [2], which in turn affects metabolic stability, receptor binding kinetics, and blood-brain barrier permeability [3]. Furthermore, the 4-bromobenzyl group provides a specific synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not present in chloro- or unsubstituted benzyl analogs, enabling divergent late-stage functionalization strategies. Generic substitution with simpler piperidines would compromise both the biological profile and the synthetic utility of the final target compound.

Quantitative Differentiation Evidence for 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine Against Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 1-(4-Bromobenzyl)piperidine

The target compound exhibits a significantly higher lipophilicity (XLogP3-AA = 3.6) [1] compared to its non-fluorinated analog 1-(4-bromobenzyl)piperidine (LogP = 3.37) [2]. This increase in lipophilicity is attributed to the gem-difluoro substitution on the piperidine ring, which enhances membrane permeability and potential CNS penetration.

Lipophilicity LogP Physicochemical Properties

Reduced Basicity (pKa) Relative to Piperidine, Optimizing Receptor Binding Profile

The gem-difluoro substitution in the 4-position of the piperidine ring reduces the basicity of the nitrogen atom by approximately 3.14 pKa units compared to unsubstituted piperidine [1]. The predicted pKa for 4,4-difluoropiperidine is 8.20±0.10 , whereas piperidine has a pKa of ~11.2. This reduction in basicity can decrease the fraction of the compound that is protonated at physiological pH, thereby enhancing passive membrane diffusion and reducing off-target binding to basic amine-recognizing proteins.

Basicity pKa Drug Design

Improved Metabolic Stability of Difluoropiperidine Core Compared to Standard Piperidine

Compounds containing the 4,4-difluoropiperidine moiety demonstrate significantly enhanced metabolic stability compared to unfluorinated piperidine analogs. A direct comparison shows a half-life (t1/2) of 6.7 hours for a 4,4-difluoropiperidine hydrochloride derivative versus only 2.1 hours for standard piperidine hydrochloride under identical in vitro conditions [1]. This 3.2-fold increase in half-life is attributed to the electron-withdrawing effect of the fluorine atoms, which reduces the susceptibility of the piperidine ring to oxidative metabolism by cytochrome P450 enzymes.

Metabolic Stability Half-life Drug Metabolism

Validated Synthetic Utility in Orexin Receptor Antagonist Programs

The 4,4-difluoropiperidine core is explicitly claimed in patent literature as a privileged scaffold for orexin receptor antagonists [1]. Specifically, compounds incorporating the 4,4-difluoropiperidine ether linkage have been optimized to achieve >625-fold functional selectivity for the orexin-1 receptor (OX1R) over OX2R in rat [2]. While the target compound itself is an intermediate rather than a final drug candidate, its bromobenzyl group allows for rapid derivatization to access this pharmacologically validated chemical space.

Orexin Receptor Antagonist Medicinal Chemistry

Distinct Physicochemical Profile Facilitating Purification and Formulation

The physical properties of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine differ substantially from its non-fluorinated analog. While direct boiling point data for the target compound is not available, the related 1-benzyl-4,4-difluoropiperidine exhibits a boiling point of 74-79°C at 0.1 mmHg [1], whereas 1-(4-bromobenzyl)piperidine has a boiling point of 302.9°C at 760 mmHg [2]. Additionally, the density of the non-fluorinated analog is 1.323 g/cm³ [2], suggesting a denser, more polar character compared to the difluorinated scaffold. These differences in volatility and density impact the choice of purification methods (e.g., distillation vs. chromatography) and formulation strategies.

Boiling Point Density Purification

Recommended Research and Industrial Applications for 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine


Medicinal Chemistry: Synthesis of Selective Orexin Receptor Antagonists

This compound serves as a key intermediate for constructing orexin receptor antagonists, leveraging the 4,4-difluoropiperidine core that has been shown to confer >625-fold functional selectivity for OX1R over OX2R in optimized analogs [1]. The 4-bromobenzyl group provides a convenient handle for further functionalization via cross-coupling reactions to introduce diverse pharmacophores.

Chemical Biology: Development of Dopamine D4 Receptor (D4R) Tool Compounds

The 4,4-difluoropiperidine scaffold is a privileged structure for D4 receptor antagonists, with optimized compounds achieving exceptional binding affinity (Ki = 0.3 nM) and >2000-fold selectivity over D1, D2, D3, and D5 subtypes [2]. The target compound can be elaborated into ether-linked analogs to explore structure-activity relationships in this series.

Synthetic Methodology: Halogenated Building Block for Late-Stage Diversification

The presence of the 4-bromophenyl group makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This enables the rapid synthesis of libraries of 4,4-difluoropiperidine derivatives with varied aryl/heteroaryl substitutions for hit-to-lead optimization.

Physicochemical Studies: Profiling of Fluorinated Heterocyclic Amines in Drug Discovery

The compound's enhanced lipophilicity (XLogP3-AA = 3.6) [3] and reduced basicity (ΔpKa ≈ -3.14 vs. piperidine) [4] make it an ideal candidate for systematic studies correlating fluorine substitution patterns with membrane permeability, metabolic stability, and receptor binding. Such studies inform rational drug design for CNS targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.